An In-depth Technical Guide to Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of a vast array of therapeutic agents and agrochemicals.[1][2][3] Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling the fine-tuning of steric and electronic properties to achieve desired pharmacological effects. This guide focuses on a specific derivative, Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate, providing a comprehensive overview of its chemical structure, properties, synthesis, and potential applications in drug development.
Molecular Structure and Physicochemical Properties
Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate possesses a central pyrazole ring functionalized with a benzyl group at the N1 position, a methyl group at the C3 position, and an ethyl carboxylate group at the C5 position. The benzyl group is a common substituent in medicinal chemistry, often introduced to enhance binding affinity to biological targets through hydrophobic and aromatic interactions.
While experimental data for the specific physical properties of Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate are not extensively reported in the literature, we can infer its characteristics from closely related isomers and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆N₂O₂ | [7] |
| Molecular Weight | 244.29 g/mol | [7] |
| CAS Number | 17607-79-3 | - |
| Melting Point | 37 °C (for isomer: ethyl 1-benzyl-5-methyl-1H-pyrazol-3-carboxylate) | [8] |
| Topological Polar Surface Area (TPSA) | 44.12 Ų | [7] |
| Predicted LogP | 2.41652 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
| Hydrogen Bond Donors | 0 | [7] |
| Rotatable Bonds | 4 | [7] |
Synthesis of Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate: A Step-by-Step Protocol
The synthesis of Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate is typically achieved through a two-step process: the formation of the pyrazole core followed by N-alkylation.
Step 1: Synthesis of the Precursor, Ethyl 3-methyl-1H-pyrazole-5-carboxylate
The pyrazole ring is constructed via the condensation of a 1,3-dicarbonyl compound with hydrazine.
Experimental Protocol:
-
To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in a mixture of ethanol and acetic acid (100:1 v/v), slowly add hydrazine monohydrate (1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 15 hours.
-
Pour the reaction mixture into water and add a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 3-methyl-1H-pyrazole-5-carboxylate.
Step 2: N-Benzylation to Yield Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate
The final product is obtained by the N-alkylation of the pyrazole precursor with benzyl chloride.
Experimental Protocol:
-
In a round-bottom flask, dissolve Ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in acetonitrile.
-
Add potassium carbonate (1 equivalent) and benzyl chloride (1.2 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 5-10 hours, monitoring the reaction progress by thin-layer chromatography.[1][2]
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate.[1][2]
Spectroscopic Characterization
The structural elucidation of Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate relies on standard spectroscopic techniques. While experimental spectra for this specific compound are not widely available, the expected data can be predicted based on the analysis of its structural motifs and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
-
Ethyl group: A triplet integrating to 3H around δ 1.2-1.4 ppm (CH₃) and a quartet integrating to 2H around δ 4.2-4.4 ppm (CH₂).
-
Methyl group (on pyrazole): A singlet integrating to 3H around δ 2.2-2.4 ppm.
-
Benzyl group: A singlet integrating to 2H for the benzylic CH₂ around δ 5.3-5.5 ppm, and a multiplet integrating to 5H for the aromatic protons in the range of δ 7.2-7.4 ppm.
-
Pyrazole proton: A singlet integrating to 1H around δ 6.5-6.7 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Ethyl group: Signals around δ 14 ppm (CH₃) and δ 60 ppm (CH₂).
-
Methyl group (on pyrazole): A signal around δ 13 ppm.
-
Benzyl group: A signal for the benzylic CH₂ around δ 53 ppm, and aromatic signals between δ 127-137 ppm.
-
Pyrazole ring: Signals for the C3, C4, and C5 carbons, with the C=O of the ester appearing around δ 162 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C=O stretch (ester): A strong absorption band in the region of 1715-1735 cm⁻¹.[9]
-
C-O stretch (ester): Absorption bands in the region of 1100-1300 cm⁻¹.[9]
-
Aromatic C=C stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.[9]
-
Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.[9]
-
Aliphatic C-H stretch: Absorptions below 3000 cm⁻¹.[9]
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): Expected at m/z = 244.
-
Major Fragmentation Patterns:
-
Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 199.
-
Loss of the entire ethyl ester group (-COOC₂H₅) to give a fragment at m/z = 171.
-
Formation of the benzyl cation (C₇H₇⁺) at m/z = 91, which is often a prominent peak for benzyl-substituted compounds.
-
Potential Applications in Drug Discovery
The Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate scaffold holds significant promise for the development of novel therapeutic agents. The broader class of pyrazole-containing molecules has been extensively investigated for various pharmacological activities.
-
Anti-inflammatory Activity: Numerous pyrazole derivatives have demonstrated potent anti-inflammatory effects, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[4][10] The structural features of the title compound make it a candidate for investigation in this area.
-
Anticancer Activity: The pyrazole core is present in several approved and investigational anticancer drugs. These compounds can exert their effects through various mechanisms, including the inhibition of kinases and tubulin polymerization.[6][11]
-
Antimicrobial and Antifungal Activity: The nitrogen-rich pyrazole ring has been shown to be a key pharmacophore in the development of antimicrobial and antifungal agents.[12]
The structure of Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate serves as a versatile template for further chemical modifications. For instance, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides. These modifications can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.
Conclusion
Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate is a synthetically accessible compound with a chemical structure that is highly relevant to modern drug discovery. While detailed experimental data for this specific molecule is limited, its properties and biological potential can be reasonably inferred from the wealth of information available for the broader class of pyrazole derivatives. This guide provides a solid foundation for researchers and scientists interested in exploring the synthesis and therapeutic applications of this promising chemical entity. Further investigation into its biological activities is warranted and could lead to the development of novel drug candidates.
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